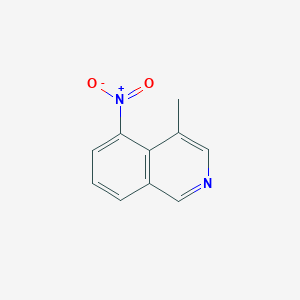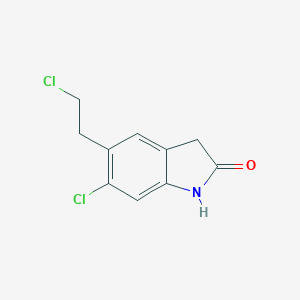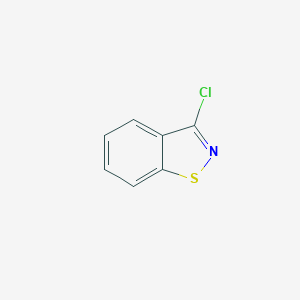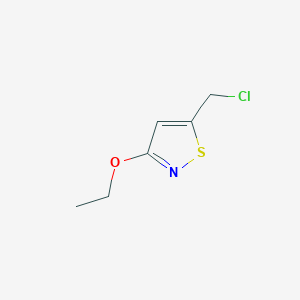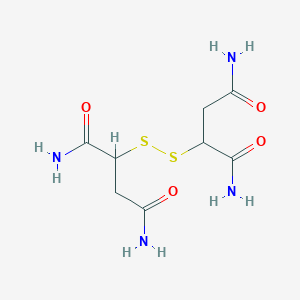
2,6-二氯吡啶 1-氧化物
概述
描述
2,6-Dichloropyridine N-oxide is an organic compound with the molecular formula C5H3Cl2NO. It is a white to almost white crystalline solid that is primarily used in organic synthesis. This compound is known for its role as an intermediate in the production of various pharmaceuticals and agrochemicals .
科学研究应用
2,6-Dichloropyridine N-oxide has a wide range of applications in scientific research:
生化分析
Biochemical Properties
2,6-Dichloropyridine 1-oxide plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 2,6-Dichloropyridine 1-oxide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, 2,6-Dichloropyridine 1-oxide can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2,6-Dichloropyridine 1-oxide exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves interactions with key amino acid residues within the enzyme’s active site. Furthermore, 2,6-Dichloropyridine 1-oxide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloropyridine 1-oxide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Dichloropyridine 1-oxide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2,6-Dichloropyridine 1-oxide vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, studies in animal models have shown that high doses of 2,6-Dichloropyridine 1-oxide can lead to liver toxicity and other adverse effects. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
2,6-Dichloropyridine 1-oxide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown. This metabolism can lead to the formation of reactive intermediates, which may further interact with cellular components, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2,6-Dichloropyridine 1-oxide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For example, the compound may be actively transported into the mitochondria or other organelles, where it can exert its biochemical effects. The distribution of 2,6-Dichloropyridine 1-oxide within tissues is also influenced by its physicochemical properties, such as its solubility and affinity for different cellular components .
Subcellular Localization
The subcellular localization of 2,6-Dichloropyridine 1-oxide is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or mitochondria, where it can affect protein folding and metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dichloropyridine N-oxide can be synthesized through the oxidation of 2,6-dichloropyridine. One common method involves the use of hydrogen peroxide in the presence of acetic acid as the oxidizing agent. The reaction is typically carried out under reflux conditions for several hours .
Industrial Production Methods: In industrial settings, the production of 2,6-dichloropyridine N-oxide often involves the chlorination of pyridine followed by oxidation. The chlorination step is performed using chlorine gas, and the resulting 2,6-dichloropyridine is then oxidized using hydrogen peroxide or other suitable oxidizing agents .
化学反应分析
Types of Reactions: 2,6-Dichloropyridine N-oxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis, converting alcohols to ketones or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Hydrogen peroxide, acetic acid, and other oxidizing agents are commonly used.
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides are used under various conditions, often requiring a base to facilitate the reaction.
Major Products:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Substitution: Various substituted pyridine derivatives.
作用机制
The mechanism of action of 2,6-dichloropyridine N-oxide involves its ability to act as an oxidizing agent. It can transfer oxygen atoms to various substrates, facilitating the conversion of alcohols to ketones or aldehydes. The molecular targets include hydroxyl groups in organic molecules, and the pathways involved are typically oxidation-reduction reactions .
相似化合物的比较
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.
4-Chloropyridine N-oxide: Another pyridine N-oxide derivative with similar oxidizing properties.
2,6-Dichloro-4-nitropyridine N-oxide: A more complex derivative used in specialized organic synthesis.
Uniqueness: 2,6-Dichloropyridine N-oxide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as both an oxidizing agent and a substrate for nucleophilic substitution makes it a versatile compound in organic synthesis .
属性
IUPAC Name |
2,6-dichloro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOMGVDPYLWLOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)Cl)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355830 | |
| Record name | 2,6-Dichloropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2587-00-0 | |
| Record name | 2587-00-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dichloropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloropyridine N-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2,6-dichloropyridine N-oxide in scientific research?
A1: 2,6-Dichloropyridine N-oxide is primarily employed as a stoichiometric oxidant in various organic reactions, particularly in the presence of transition metal catalysts like ruthenium porphyrins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Which reactions are commonly catalyzed by ruthenium porphyrins using 2,6-dichloropyridine N-oxide as an oxidant?
A2: Ruthenium porphyrins, in conjunction with 2,6-dichloropyridine N-oxide, efficiently catalyze alkene epoxidation, alkane hydroxylation, and cyclopropanation reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Can you elaborate on the role of 2,6-dichloropyridine N-oxide in these catalytic reactions?
A3: 2,6-Dichloropyridine N-oxide acts as a source of oxygen atoms, effectively transferring an oxygen atom to the ruthenium porphyrin catalyst. This generates a highly reactive high-valent ruthenium-oxo species, which then interacts with the substrate (alkane, alkene, etc.) to facilitate the desired oxidation reaction. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What makes 2,6-dichloropyridine N-oxide a suitable oxidant in these reactions?
A4: The presence of electron-withdrawing chlorine atoms on the pyridine ring enhances the oxygen transfer capability of 2,6-dichloropyridine N-oxide, making it a highly effective oxidant in these catalytic systems. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: Are there other metal complexes, besides ruthenium porphyrins, that utilize 2,6-dichloropyridine N-oxide as an oxidant?
A5: Yes, research indicates that 2,6-dichloropyridine N-oxide can act as an oxidant in reactions catalyzed by other metal complexes, including organoruthenium polyoxometalates and (salen)ruthenium(II) complexes. [, , ]
Q6: What are the advantages of using 2,6-dichloropyridine N-oxide as an oxidant in organic synthesis?
A6: Several advantages make 2,6-dichloropyridine N-oxide attractive:
Q7: Are there any limitations to using 2,6-dichloropyridine N-oxide in organic synthesis?
A7: While effective, some potential limitations exist:
Q8: What are the current research directions regarding 2,6-dichloropyridine N-oxide in catalysis?
A8: Current research focuses on:
Q9: What is the molecular formula and weight of 2,6-dichloropyridine N-oxide?
A9: The molecular formula is C5H3Cl2NO, and its molecular weight is 176.00 g/mol.
Q10: What spectroscopic techniques are typically used to characterize 2,6-dichloropyridine N-oxide?
A10: Common techniques include:
Q11: Are there any specific materials or conditions that 2,6-dichloropyridine N-oxide is incompatible with?
A11: While specific compatibility data might vary, it's generally incompatible with:
Q12: How do structural modifications of the pyridine ring in 2,6-dichloropyridine N-oxide affect its oxidizing ability?
A13: Introducing electron-withdrawing groups, such as chlorine atoms at the 2- and 6-positions, increases the electrophilicity of the oxygen atom in the N-oxide group, enhancing its oxidizing ability. Conversely, electron-donating groups would decrease its oxidizing potential. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


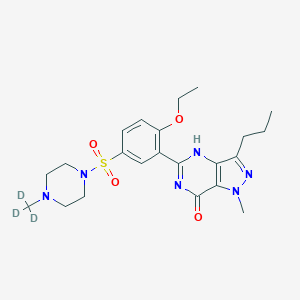
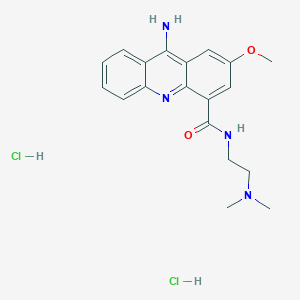

![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)

